Cas no 2490375-47-6 ((2,3,4,6,9,9a-hexahydro-1H-quinolizin-9a-yl)methanol)

(2,3,4,6,9,9a-hexahydro-1H-quinolizin-9a-yl)methanol 化学的及び物理的性質
名前と識別子
-
- 9aH-Quinolizine-9a-methanol, 1,2,3,4,6,9-hexahydro-
- (2,3,4,6,9,9a-hexahydro-1H-quinolizin-9a-yl)methanol
-
- MDL: MFCD32852502
- インチ: 1S/C10H17NO/c12-9-10-5-1-3-7-11(10)8-4-2-6-10/h1,3,12H,2,4-9H2
- InChIKey: YTLMPPJWVYLFKQ-UHFFFAOYSA-N
- ほほえんだ: C1C2(CO)N(CC=CC2)CCC1
(2,3,4,6,9,9a-hexahydro-1H-quinolizin-9a-yl)methanol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-27102266-10g |
(2,3,4,6,9,9a-hexahydro-1H-quinolizin-9a-yl)methanol |
2490375-47-6 | 95% | 10g |
$5837.0 | 2023-09-11 | |
Enamine | EN300-27102266-0.05g |
(2,3,4,6,9,9a-hexahydro-1H-quinolizin-9a-yl)methanol |
2490375-47-6 | 95.0% | 0.05g |
$315.0 | 2025-03-20 | |
Enamine | EN300-27102266-5.0g |
(2,3,4,6,9,9a-hexahydro-1H-quinolizin-9a-yl)methanol |
2490375-47-6 | 95.0% | 5.0g |
$3935.0 | 2025-03-20 | |
Enamine | EN300-27102266-0.25g |
(2,3,4,6,9,9a-hexahydro-1H-quinolizin-9a-yl)methanol |
2490375-47-6 | 95.0% | 0.25g |
$672.0 | 2025-03-20 | |
Enamine | EN300-27102266-1.0g |
(2,3,4,6,9,9a-hexahydro-1H-quinolizin-9a-yl)methanol |
2490375-47-6 | 95.0% | 1.0g |
$1357.0 | 2025-03-20 | |
Aaron | AR028F1G-250mg |
(2,3,4,6,9,9a-hexahydro-1H-quinolizin-9a-yl)methanol |
2490375-47-6 | 95% | 250mg |
$949.00 | 2025-02-16 | |
Aaron | AR028F1G-10g |
(2,3,4,6,9,9a-hexahydro-1H-quinolizin-9a-yl)methanol |
2490375-47-6 | 95% | 10g |
$8051.00 | 2023-12-15 | |
1PlusChem | 1P028ET4-50mg |
(2,3,4,6,9,9a-hexahydro-1H-quinolizin-9a-yl)methanol |
2490375-47-6 | 95% | 50mg |
$452.00 | 2024-05-21 | |
1PlusChem | 1P028ET4-5g |
(2,3,4,6,9,9a-hexahydro-1H-quinolizin-9a-yl)methanol |
2490375-47-6 | 95% | 5g |
$4926.00 | 2024-05-21 | |
1PlusChem | 1P028ET4-1g |
(2,3,4,6,9,9a-hexahydro-1H-quinolizin-9a-yl)methanol |
2490375-47-6 | 95% | 1g |
$1740.00 | 2024-05-21 |
(2,3,4,6,9,9a-hexahydro-1H-quinolizin-9a-yl)methanol 関連文献
-
Jeremy Bedard,Do-Young Hong,Aditya Bhan RSC Adv., 2014,4, 49446-49448
-
Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389
-
Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221
-
C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
-
Dongnv Jin,Gaojie Jiao,Wenfeng Ren,Jinghui Zhou,Runcang Sun J. Mater. Chem. C, 2021,9, 16450-16458
-
Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512
-
A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
-
Patrick Fiorenza,Vito Raineri,Stefan G. Ebbinghaus,Raffaella Lo Nigro CrystEngComm, 2011,13, 3900-3904
(2,3,4,6,9,9a-hexahydro-1H-quinolizin-9a-yl)methanolに関する追加情報
Introduction to (2,3,4,6,9,9a-hexahydro-1H-quinolizin-9a-yl)methanol (CAS No. 2490375-47-6)
(2,3,4,6,9,9a-hexahydro-1H-quinolizin-9a-yl)methanol, identified by its CAS number 2490375-47-6, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal research. This molecule belongs to the quinolizine class, a heterocyclic structure that has garnered attention due to its diverse biological activities and potential therapeutic applications. The unique structural features of this compound, including its hexahydroquinolizine core and the methanol substituent at the 9a position, contribute to its distinct chemical and pharmacological properties.
The quinolizine scaffold is known for its versatility in drug design, often serving as a key structural motif in various bioactive molecules. In particular, derivatives of quinolizine have been explored for their potential in treating neurological disorders, cardiovascular diseases, and infectious diseases. The presence of the hexahydro ring system in (2,3,4,6,9,9a-hexahydro-1H-quinolizin-9a-yl)methanol enhances its stability and bioavailability while maintaining the inherent pharmacological activity of the quinolizine core.
Recent advancements in medicinal chemistry have highlighted the importance of optimizing the substituents on the quinolizine ring to improve binding affinity and selectivity. The methanol group at the 9a position in this compound is particularly noteworthy, as it may influence both the solubility and metabolic stability of the molecule. Such modifications are critical for developing compounds that can effectively interact with biological targets while minimizing off-target effects.
One of the most compelling aspects of (2,3,4,6,9,9a-hexahydro-1H-quinolizin-9a-yl)methanol is its potential as a lead compound for further drug development. Researchers have been investigating its interactions with various enzymes and receptors implicated in human diseases. For instance, studies suggest that this compound may exhibit inhibitory effects on certain kinases and proteases, which are often overexpressed in cancer cells. Additionally, its ability to modulate neurotransmitter systems has opened up possibilities for its use in treating neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
The synthesis of (2,3,4,6,9,9a-hexahydro-1H-quinolizin-9a-yl)methanol presents an interesting challenge for organic chemists due to the complexity of the quinolizine ring system. However, recent methodologies have made significant strides in facilitating the construction of such heterocycles with high precision and yield. These advancements not only enhance the accessibility of this compound but also enable researchers to explore a broader range of analogs with tailored properties.
In terms of pharmacokinetic profile, preliminary studies indicate that (2,3,4,6,9,9a-hexahydro-lH -quinolizin - 9a - yl)methanol exhibits moderate solubility in water and lipids, suggesting potential for both oral and intravenous administration。 Furthermore, its metabolic stability appears to be favorable for achieving prolonged half-life in vivo, which is crucial for therapeutic efficacy。 These characteristics make it an attractive candidate for further preclinical development。
The growing interest in natural product-inspired drug design has also influenced the investigation of (2,3,4,6,9,9a-hexahydro-lH -quinolizin - 9a - yl)methanol. By leveraging computational methods and biosynthetic pathways, researchers aim to identify structural motifs that can be incorporated into synthetic molecules while maintaining biological activity。 This approach has led to several promising derivatives with enhanced pharmacological properties。
In conclusion, (2,3,4,6,9,9a-hexahydro-lH -quinolizin - 9a - yl)methanol (CAS No. 2490375 - 47 - 6) represents a fascinating compound with significant potential in pharmaceutical research。 Its unique structural features、 diverse biological activities、 and favorable pharmacokinetic profile make it a valuable asset for drug discovery efforts。 As our understanding of molecular interactions continues to evolve، compounds like this will play an increasingly important role in developing novel therapies for human diseases。
2490375-47-6 ((2,3,4,6,9,9a-hexahydro-1H-quinolizin-9a-yl)methanol) 関連製品
- 56985-88-7(1,1'-Biphenyl, 2-fluoro-4-iodo-)
- 2803108-85-0(2-[(2S)-1-methylpyrrolidin-2-yl]ethanamine;dihydrochloride)
- 1172987-67-5(N-(3-chlorophenyl)-4-4-(pyrimidin-2-yl)piperazine-1-carbonyl-1,3-thiazol-2-amine)
- 26049-70-7(Thiazole,2-hydrazinyl-4-(4-nitrophenyl)-)
- 1797739-69-5(8-Azabicyclo[3.2.1]oct-2-en-8-yl[4-(trifluoromethoxy)phenyl]methanone)
- 2246691-45-0(1-methyl-4-{2-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxyethyl}piperazine)
- 1354963-38-4(3-Aminooxolane-3-carbonitrile hydrochloride)
- 127268-04-6(1-(4-methyl-1,3-thiazol-2-yl)-1,4-diazepane)
- 2031269-51-7(Morpholine, 2-(difluoromethyl)-2-methyl-)
- 1021216-23-8(N-(2,5-dimethoxyphenyl)-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide)